
2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as CCEA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been identified as a novel, potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), an enzyme that plays a role in the endocannabinoid system. CCEA has been found to be a promising tool in the development of novel therapeutic agents for the treatment of various diseases, including chronic pain, anxiety, and inflammation.
Scientific Research Applications
The ability of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide to selectively inhibit FAAH has enabled its use as a tool in scientific research. 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide has been studied for its potential to modulate the endocannabinoid system and its role in various diseases. In particular, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide has been studied in the context of chronic pain, anxiety, and inflammation. For example, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to reduce pain-related behavior in animal models of chronic pain. In addition, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide has been found to reduce anxiety-like behavior in animal models of anxiety. Furthermore, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide has been found to reduce inflammation in animal models of inflammation.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide involves its ability to selectively inhibit FAAH. FAAH is an enzyme that is responsible for the breakdown of endocannabinoids, such as anandamide, in the body. By inhibiting FAAH, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide increases the levels of anandamide in the body, which in turn activates the endocannabinoid system. This activation of the endocannabinoid system can lead to a variety of physiological effects, including the reduction of pain, anxiety, and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide are due to its ability to inhibit FAAH and activate the endocannabinoid system. Specifically, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide has been found to reduce pain-related behavior in animal models of chronic pain, reduce anxiety-like behavior in animal models of anxiety, and reduce inflammation in animal models of inflammation. In addition, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide has been found to modulate the endocannabinoid system in other ways, such as by reducing stress and improving cognitive performance.
Advantages and Limitations for Lab Experiments
The use of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide in laboratory experiments has several advantages and limitations. One advantage is that 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide is a highly selective inhibitor of FAAH, which allows for the precise modulation of the endocannabinoid system. In addition, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide is relatively easy to synthesize and is stable at room temperature. However, there are some limitations to the use of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide in laboratory experiments. For example, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide is not water soluble, which can make it difficult to use in certain experiments. In addition, 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide has a relatively short half-life, which can limit its use in long-term experiments.
Future Directions
The potential applications of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide in scientific research are vast. One future direction for research is to further explore the role of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide in the modulation of the endocannabinoid system and its effects on various diseases, such as chronic pain, anxiety, and inflammation. In addition, further research is needed to explore the potential of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide as a therapeutic agent for the treatment of these diseases. Furthermore, future research should focus on the development of new and improved synthesis methods for 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide, as well as the development of new and improved FAAH inhibitors. Finally, further research is needed to explore the potential of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide as a tool to study the endocannabinoid system in general.
Synthesis Methods
The synthesis of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide is accomplished through a multi-step process. The first step involves the reaction of 1-cyclopropylethyl chloroformate with 2,2,2-trifluoroethylacetamide in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide. The product is then purified by column chromatography and recrystallization.
properties
IUPAC Name |
2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c1-6(7-2-3-7)14(8(15)4-10)5-9(11,12)13/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRYFGTYICDZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(CC(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1-cyclopropylethyl)-N-(2,2,2-trifluoroethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide](/img/structure/B6143650.png)
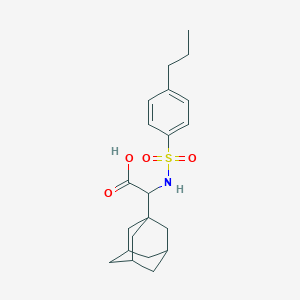
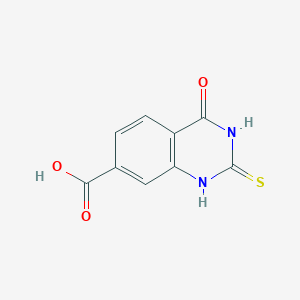
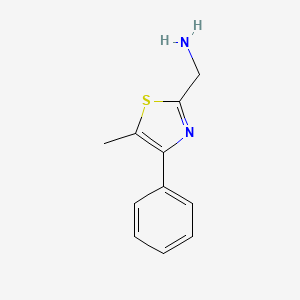
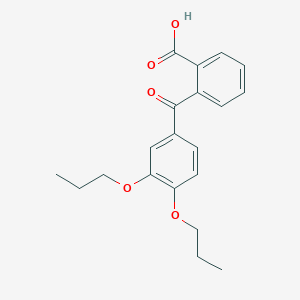
![4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6143681.png)

![2-{[4-(4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B6143693.png)
![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B6143694.png)
![N-[2-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B6143706.png)
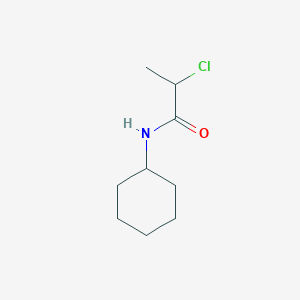
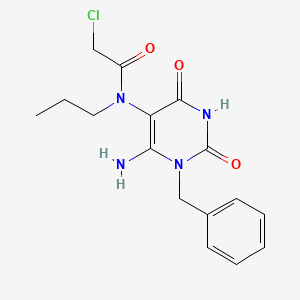
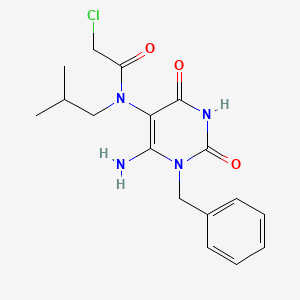
![3-[(carboxymethyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B6143733.png)